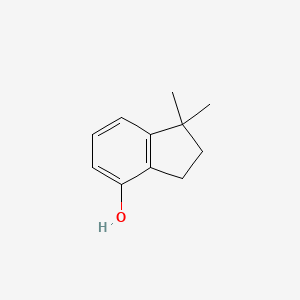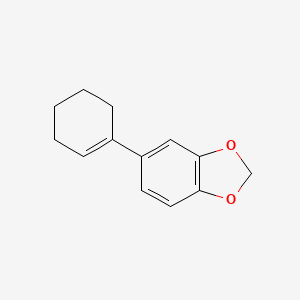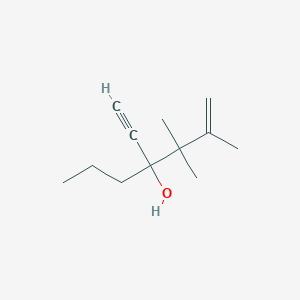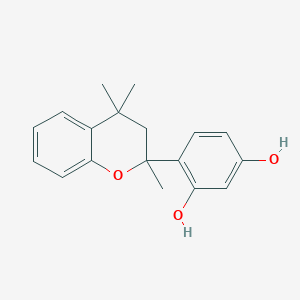
1,1-Dimethylindan-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dimethylindan-4-ol is an organic compound with the molecular formula C11H14O It is a derivative of indan, featuring a hydroxyl group (-OH) attached to the fourth carbon of the indan ring, and two methyl groups attached to the first carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1-Dimethylindan-4-ol can be synthesized through several synthetic routes. One common method involves the cyclization of 1,1-dimethylindan-3-ol using polyphosphoric acid (PPS) as a catalyst . Another approach involves the dehydration of 1,1-dimethylindan-3-ol by distillation over 4-toluenesulfonic acid .
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale chemical reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of catalysts such as polyphosphoric acid and 4-toluenesulfonic acid is common in these processes .
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Dimethylindan-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Various alcohols and hydrocarbons.
Substitution: Compounds with different functional groups replacing the hydroxyl group.
Wissenschaftliche Forschungsanwendungen
1,1-Dimethylindan-4-ol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,1-Dimethylindan-4-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1-Dimethylindane: Lacks the hydroxyl group present in 1,1-Dimethylindan-4-ol.
2,3-Dihydro-1,1-dimethyl-1H-indene: Another derivative of indan with different functional groups.
Uniqueness
This compound is unique due to the presence of both the hydroxyl group and the two methyl groups, which confer specific chemical and physical properties. This makes it distinct from other similar compounds and valuable for various applications .
Eigenschaften
CAS-Nummer |
91969-55-0 |
|---|---|
Molekularformel |
C11H14O |
Molekulargewicht |
162.23 g/mol |
IUPAC-Name |
1,1-dimethyl-2,3-dihydroinden-4-ol |
InChI |
InChI=1S/C11H14O/c1-11(2)7-6-8-9(11)4-3-5-10(8)12/h3-5,12H,6-7H2,1-2H3 |
InChI-Schlüssel |
FCCRASGUAOTJHA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC2=C1C=CC=C2O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-(Octadecyloxy)-3-[(prop-2-en-1-yl)oxy]propan-2-ol](/img/structure/B14349097.png)
![Bis[(oxiran-2-yl)methyl] ethenylphosphonate](/img/structure/B14349099.png)
![1,1'-[Octane-1,8-diylbis(sulfinylmethylene)]dibenzene](/img/structure/B14349101.png)


![Ethyl {bis[(trimethylsilyl)oxy]phosphoryl}(difluoro)acetate](/img/structure/B14349121.png)


![1-{4-[(E)-{4-[(E)-(4-Butylphenyl)diazenyl]phenyl}diazenyl]phenyl}piperidine](/img/structure/B14349130.png)


